

Comparative Guide to Structural Analogs of 4-Oxopiperidine-3-carbonitrile Hydrochloride

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Compound of Interest

Compound Name: 4-Oxopiperidine-3-carbonitrile hydrochloride

Cat. No.: B572485

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogs of **4-Oxopiperidine-3-carbonitrile hydrochloride**, a versatile scaffold in medicinal chemistry. The following sections detail the properties of these analogs, supported by experimental data, to inform research and drug development efforts in areas such as oncology, infectious diseases, and neurology.

Introduction to 4-Oxopiperidine-3-carbonitrile Scaffold

The 4-oxopiperidine-3-carbonitrile core is a privileged structure in drug discovery, offering multiple points for chemical modification to modulate biological activity and physicochemical properties. Its derivatives have been investigated for a range of therapeutic applications, owing to their ability to interact with various biological targets. This guide focuses on key structural modifications and their impact on anticancer, antifungal, and enzyme inhibitory activities, as well as their fundamental physicochemical characteristics.

Comparative Analysis of Biological Activities

The biological activities of 4-oxopiperidine-3-carbonitrile analogs are significantly influenced by substitutions on the piperidine nitrogen and modifications at the 3- and 4-positions.

Anticancer Activity

Several derivatives of the 4-oxopiperidine scaffold have demonstrated cytotoxic effects against various cancer cell lines. The introduction of aromatic and heterocyclic moieties has been a key strategy in enhancing anticancer potency.

Table 1: Anticancer Activity of Selected Piperidine Derivatives

Compound/Analog	Cancer Cell Line	IC50 (μM)	Reference
N-Arylpiperidine-3-carboxamide 1	A375 (Melanoma)	5.6	[1]
N-Arylpiperidine-3-carboxamide 2	A375 (Melanoma)	2.1	[1]
N-Arylpiperidine-3-carboxamide 3	A375 (Melanoma)	8.9	[1]
Imidazo[1,2-a]pyrimidine derivative 3d	MCF-7 (Breast)	43.4	[2]
Imidazo[1,2-a]pyrimidine derivative 3d	MDA-MB-231 (Breast)	35.9	[2]
Imidazo[1,2-a]pyrimidine derivative 4d	MCF-7 (Breast)	39.0	[2]
Imidazo[1,2-a]pyrimidine derivative 4d	MDA-MB-231 (Breast)	35.1	[2]
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)	HCT116 (Colorectal)	6.43 ± 0.72	[3]
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)	A549 (Lung)	9.62 ± 1.14	[3]

2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)

A375 (Melanoma)

8.07 ± 1.36

[3]

Antifungal Activity

Piperidine derivatives have also been explored for their potential as antifungal agents. Modifications on the piperidine ring can lead to compounds with significant activity against various fungal pathogens.

Table 2: Antifungal Activity of Selected Piperidine and Oxadiazole Derivatives

Compound/Analog	Fungal Strain	MIC (µg/mL)	Reference
1,3,4-Oxadiazole analog 3g	C. albicans	200	[4]
1,3,4-Oxadiazole analog 3i	C. albicans	200	[4]
1,3,4-Oxadiazole analog 3m	C. albicans	200	[4]
4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide 3e	Alternaria solani	Good Activity	[5]
4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide 3e	Botrytis cinerea	Good Activity	[5]
4-(1,2,4-Oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide 3e	Sclerotinia sclerotiorum	Good Activity	[5]

Enzyme Inhibitory Activity

The 4-oxopiperidine scaffold is a valuable starting point for the design of enzyme inhibitors. N-substitution on the piperidine ring plays a crucial role in determining the potency and selectivity of these inhibitors.

Table 3: Enzyme Inhibitory Activity of Selected Piperidine Derivatives

Compound/Analog	Target Enzyme	IC50	Reference
N-substituted piperidine-3-carbohydrazide-hydrazone 3g	Acetylcholinesterase (AChE)	4.32 μ M	[6]
N-substituted piperidine-3-carbohydrazide-hydrazone 3j	Butyrylcholinesterase (BuChE)	1.27 μ M	[6]
N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 6	5 α -reductase type 1 (rat)	3.44 μ M	[7]
N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 6	5 α -reductase type 2 (rat)	0.37 μ M	[7]
N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 7	5 α -reductase type 2 (human & rat)	60 nM & 80 nM	[7]
N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 9	5 α -reductase type 1 (rat)	0.54 μ M	[7]
N-substituted piperidine-4-(benzylidene-4-carboxylic acid) 9	5 α -reductase type 2 (rat)	0.69 μ M	[7]
Piperidinyl-substituted chalcone	α -amylase	9.86-35.98 μ M	[8][9]

Physicochemical Properties

The drug-like properties of these analogs, including lipophilicity (LogP) and ionization constant (pKa), are critical for their pharmacokinetic profiles.

Table 4: Physicochemical Properties of Selected Piperidine Analogs

Compound	Molecular Formula	Molecular Weight (g/mol)	XLogP3-AA	pKa	Reference
4- Oxopiperidine -3-carbonitrile	C6H8N2O	124.14	-	-	[10]
Methyl 1- benzyl-4- oxopiperidine -3- carboxylate hydrochloride	C14H18ClNO 3	283.75	-	-	[11]
N-Substituted piperidine-4- (benzylidene- 4-carboxylic acid) derivatives	-	-	-	-	[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of a key analog and for a common biological assay.

Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride[12][13]

- Dissolution: Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% sodium bicarbonate solution.
- Cooling: Cool the solution to a temperature between -4 and 0°C.
- Addition of Benzyl Chloride: Prepare a solution of benzyl chloride in acetone and add it dropwise to the cooled reaction mixture.
- Reaction: Stir the mixture in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours.
- Work-up: Pour the reaction mixture into water and extract with diethyl ether.
- Acidification and Extraction: Cool the aqueous layer and adjust the pH to approximately 2 with concentrated hydrochloric acid to precipitate the product. Extract the product with ethyl acetate.
- Drying and Isolation: Dry the combined organic extracts with anhydrous magnesium sulfate, remove the solvent under vacuum, and precipitate the final product with petroleum ether to yield brown crystalline powder.

Cytotoxicity MTT Assay[3][14]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

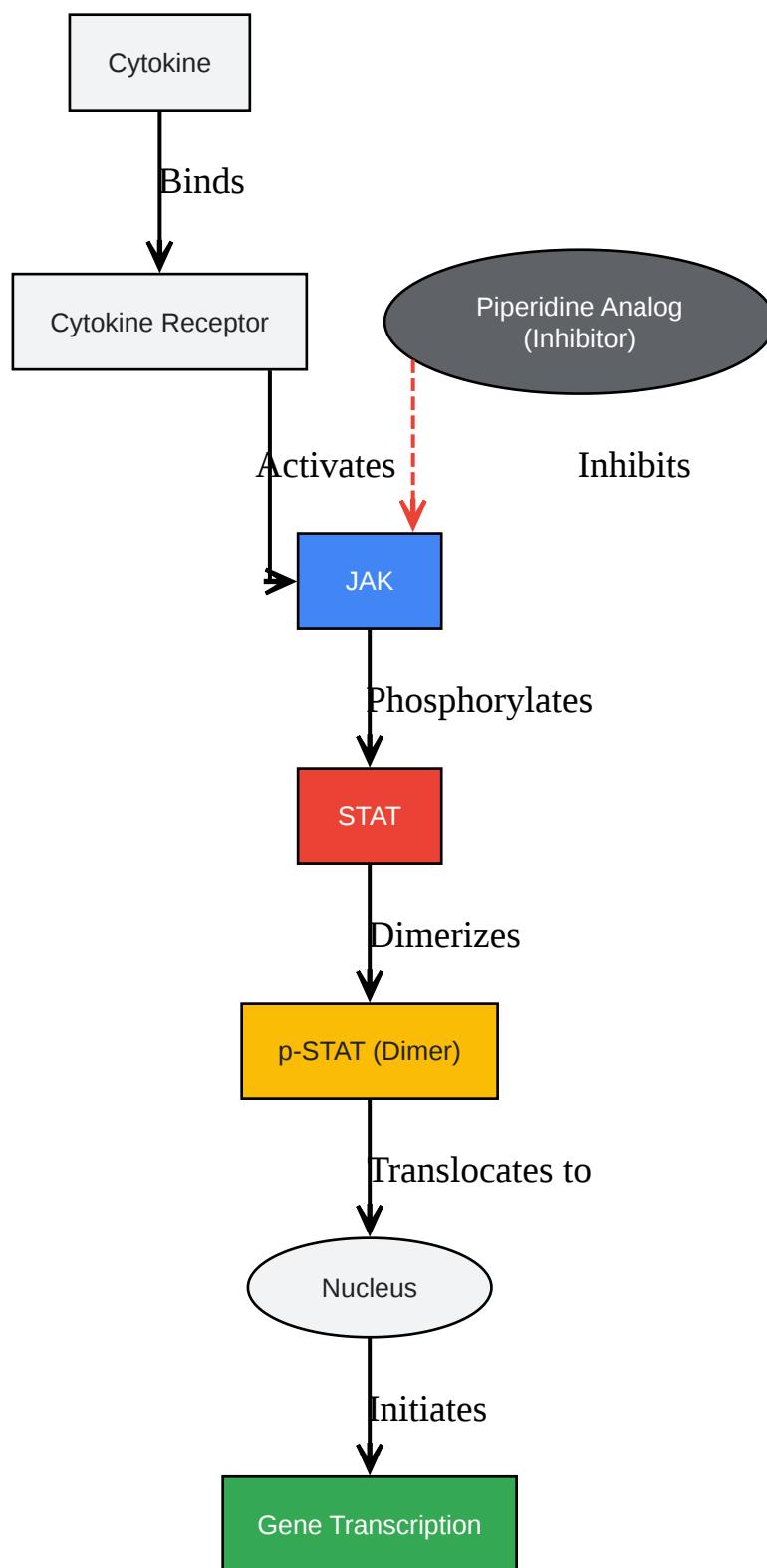
- Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing Molecular Pathways and Experimental Workflows

JAK/STAT Signaling Pathway Inhibition

Some piperidine-containing compounds, such as the natural product piperine, have been shown to inhibit the JAK/STAT signaling pathway, which is implicated in inflammation and cancer.^{[12][13][14]} This pathway represents a potential target for novel 4-oxopiperidine-3-carbonitrile analogs.

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Caption: Inhibition of the JAK/STAT signaling pathway by a piperidine analog.

High-Throughput Screening Workflow for Enzyme Inhibitors

High-throughput screening (HTS) is a crucial process in drug discovery for identifying potent enzyme inhibitors from large compound libraries.



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Caption: A typical workflow for high-throughput screening of enzyme inhibitors.

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